

SR2640 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SR2640 hydrochloride

Cat. No.: B10768382

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SR2640 hydrochloride**, a potent and selective antagonist of the cysteinyl leukotriene D4 and E4 receptors. This document consolidates critical information on its supply, physicochemical properties, mechanism of action, and relevant experimental protocols to support its application in research and drug development.

Supplier and Physicochemical Information

SR2640 hydrochloride is available from several reputable suppliers catering to the research community. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: **SR2640 Hydrochloride** Supplier Information

Supplier	Catalog Number	Purity	Notes
R&D Systems	1804	≥99%	Product is noted as discontinued, but the data remains for reference.
Tocris Bioscience	1804	≥99% (HPLC)	Product is noted as discontinued.
Santa Cruz Biotechnology	sc-204902	≥99%	-
MedKoo Biosciences	532780	-	Research use only.
Selleck Chemicals	E2671	99.94%	Quality confirmed by NMR & HPLC.
LabSolutions	S286801	98%	-
US Biological Life Sciences	-	Highly Purified	Available in 10mg and 50mg pack sizes.
BOC Sciences	-	≥99% by HPLC	-
Shanghai Topscience Co., Ltd.	ST9H9BC15D7A	99.31%	Available through Sigma-Aldrich.

Table 2: Physicochemical Properties of **SR2640 Hydrochloride**

Property	Value	Source
Chemical Name	2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride	Tocris Bioscience
CAS Number	146662-42-2	Tocris Bioscience
Molecular Formula	C ₂₃ H ₁₈ N ₂ O ₃ ·HCl	R&D Systems
Molecular Weight	406.87 g/mol	R&D Systems
Solubility	Soluble to 50 mM in DMSO	R&D Systems
Storage	Desiccate at room temperature (powder); -20°C for long-term (powder); -80°C for 1 year (in solvent)	R&D Systems, Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich

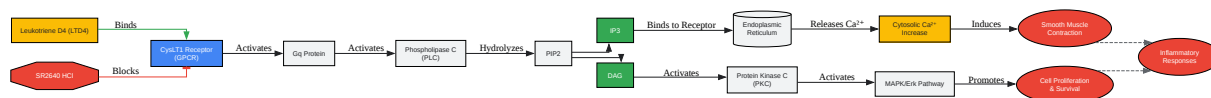
Mechanism of Action and Signaling Pathway

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, with a particularly high affinity for the Cysteinyl Leukotriene Receptor 1 (CysLT1R). By blocking the binding of LTD4 and LTE4 to CysLT1R, **SR2640 hydrochloride** effectively inhibits the downstream signaling cascade that mediates various inflammatory and allergic responses.

The activation of CysLT1R, a G-protein coupled receptor (GPCR), by its endogenous ligands initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key driver of smooth muscle contraction, a hallmark of asthmatic bronchoconstriction.

Furthermore, the activation of the CysLT1R can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase

(Erk) pathway, which is involved in cell proliferation and survival.



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LTD4 Signaling Pathway and SR2640 HCl Inhibition Point.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **SR2640 hydrochloride**. These protocols are representative and based on established methods for this class of compounds.

Guinea Pig Trachea Contraction Assay

This ex vivo assay is used to determine the potency of **SR2640 hydrochloride** in inhibiting LTD4-induced smooth muscle contraction.

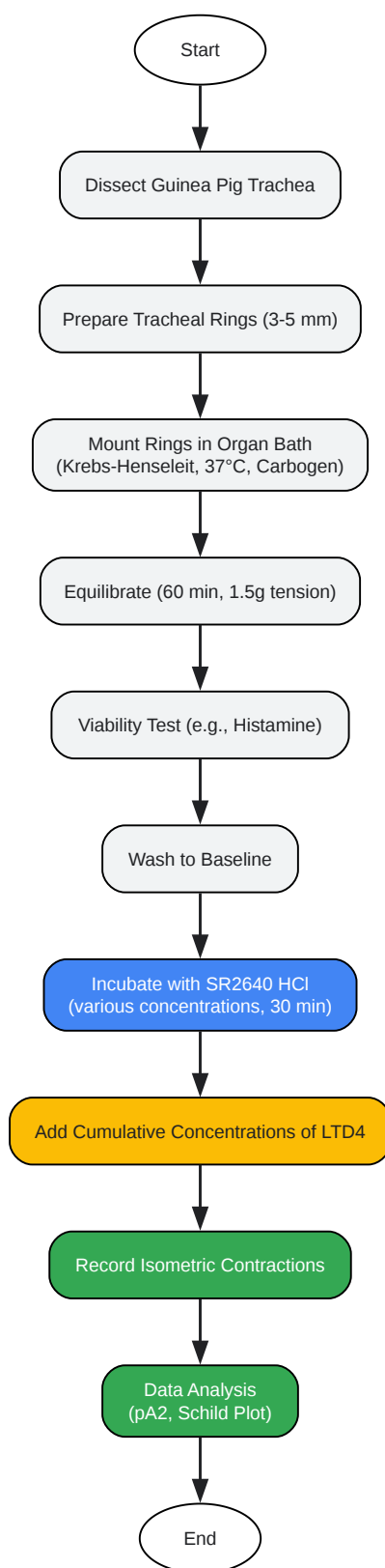
Materials:

- Male Dunkin-Hartley guinea pigs (250-350 g)
- Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)
- Leukotriene D4 (LTD4)
- **SR2640 hydrochloride**
- Organ bath system with isometric force transducers

- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Euthanize a guinea pig and carefully dissect the trachea.
- Place the trachea in ice-cold Krebs-Henseleit solution.
- Cut the trachea into rings of 3-5 mm in length.
- Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
- Apply a resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
- Induce a submaximal contraction with an appropriate agonist (e.g., histamine or methacholine) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
- Add **SR2640 hydrochloride** at various concentrations to the organ baths and incubate for a predetermined time (e.g., 30 minutes).
- Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ baths.
- Record the isometric contractions and analyze the data to determine the pA₂ value for **SR2640 hydrochloride**, which quantifies its antagonist potency. A Schild plot analysis can be performed to confirm competitive antagonism.



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Workflow for Guinea Pig Trachea Contraction Assay.

Radioligand Binding Assay

This in vitro assay measures the affinity of **SR2640 hydrochloride** for the CysLT1 receptor by competing with a radiolabeled ligand.

Materials:

- Cell membranes expressing CysLT1 receptor (e.g., from guinea pig lung or a recombinant cell line)
- [³H]-LTD4 (radioligand)
- **SR2640 hydrochloride**
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Glass fiber filters
- Scintillation fluid
- Liquid scintillation counter

Procedure:

- Prepare cell membranes expressing the CysLT1 receptor.
- In a 96-well plate, set up the binding reaction in a final volume of 250 µL.
- For total binding, add assay buffer, [³H]-LTD4 (at a concentration near its K_d, e.g., 0.4 nM), and the membrane preparation.
- For non-specific binding, add assay buffer, [³H]-LTD4, a high concentration of an unlabeled CysLT1R ligand (e.g., 10 µM LTD4), and the membrane preparation.
- For competition binding, add assay buffer, [³H]-LTD4, varying concentrations of **SR2640 hydrochloride**, and the membrane preparation.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.

- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value for **SR2640 hydrochloride**. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This cell-based assay measures the ability of **SR2640 hydrochloride** to inhibit LTD4-induced increases in intracellular calcium.

Materials:

- A suitable cell line endogenously or recombinantly expressing CysLT1R (e.g., HEK293 cells)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- LTD4
- **SR2640 hydrochloride**
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)

Procedure:

- Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
- Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions.
- Remove the culture medium from the cells and add the dye loading buffer.
- Incubate the plate for 1 hour at 37°C to allow for dye loading.

- During the incubation, prepare a plate containing various concentrations of **SR2640 hydrochloride** and another plate with LTD4.
- Place the cell plate in the fluorescence plate reader.
- Add the **SR2640 hydrochloride** solutions to the respective wells and incubate for a specified time.
- Initiate the fluorescence reading and inject the LTD4 solution to stimulate the cells.
- Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
- Analyze the data to determine the concentration-dependent inhibition of the LTD4-induced calcium signal by **SR2640 hydrochloride** and calculate the IC50 value.

This technical guide provides a foundational understanding of **SR2640 hydrochloride** for its effective use in a research setting. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

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